Nitarsone

Übersicht

Beschreibung

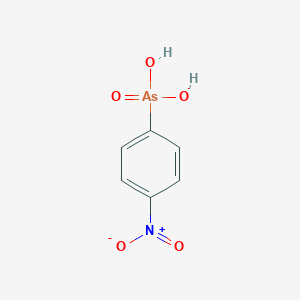

Nitarsone, known by its IUPAC name (4-Nitrophenyl)arsonic acid, is an organoarsenic compound. It has been primarily used in poultry production as a feed additive to increase weight gain, improve feed efficiency, and prevent histomoniasis (blackhead disease) . It was marketed under the trade name Histostat by Zoetis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nitarsone kann durch Nitrierung von Phenylarsensäure synthetisiert werdenDie Reaktion erfordert typischerweise ein Nitrierungsmittel wie Salpetersäure (HNO3) und einen Katalysator wie Schwefelsäure (H2SO4) .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Nitrierungsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet Schritte wie Mischen, Erhitzen und Reinigung, um das Endprodukt zu erhalten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, bei denen das Arsenatom weiter oxidiert wird. Übliche Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Die Nitrogruppe in this compound kann mithilfe von Reduktionsmitteln wie Zinn(II)-chlorid (SnCl2) oder Eisen (Fe) in Gegenwart von Salzsäure (HCl) zu einer Aminogruppe (-NH2) reduziert werden.

Substitution: this compound kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe unter bestimmten Bedingungen durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: H2O2, KMnO4

Reduktion: SnCl2, Fe/HCl

Substitution: Verschiedene Elektrophile, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden:

Oxidation: Arsenoxide

Reduktion: 4-Aminophenylarsonsäure

Substitution: Verschiedene substituierte Phenylarsanverbindungen

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Poultry Feed Additive

Nitarsone was historically used as a feed additive in poultry to promote growth, improve feed efficiency, and prevent diseases such as blackhead disease (histomoniasis), caused by the protozoan parasite Histomonas meleagridis . The compound enhances weight gain and overall health in birds, making it a valuable tool in poultry farming.

Mechanism of Action

this compound functions as an antiprotozoal agent by disrupting ATP production in protozoa, thereby interfering with their metabolic pathways . This mechanism is crucial for controlling infections that can significantly impact poultry health.

Environmental and Health Concerns

Despite its benefits in veterinary applications, this compound poses significant health risks. Chronic exposure to this compound can lead to the accumulation of inorganic arsenic (iAs) in animal tissues, which subsequently enters the human food chain . Studies have shown that turkey meat from producers using this compound contained higher levels of iAs and methylarsonate (MA), leading to increased cancer risks among consumers .

Case Study: Arsenic Exposure from Turkey Meat

A study analyzed turkey meat samples from various producers and found that those not prohibiting this compound use had elevated levels of iAs compared to organic alternatives. The estimated cancer risk associated with consuming this compound-treated turkey was significant enough to support the U.S. FDA's decision to withdraw this compound from the market in 2015 .

Regulatory Actions and Market Withdrawal

The increasing evidence of health risks led to regulatory scrutiny. Following the withdrawal of other arsenical compounds like roxarsone from the U.S. market, this compound remained until 2015 when it was also removed due to concerns about its safety and potential human health risks . This regulatory action reflects a broader trend towards minimizing the use of harmful substances in food production.

Comparative Analysis with Other Organoarsenic Compounds

This compound shares structural similarities with other organoarsenic compounds used in agriculture. Below is a comparative table highlighting some key differences:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHNOAs | Used as a poultry feed additive; antiprotozoal |

| Roxarsone | CHNOAs | Similar applications; withdrawn from U.S. market |

| Arsanilic Acid | CHNOAs | Used for growth promotion; less effective than this compound |

| Phenyl Arsonic Acid | CHOAs | Parent compound; lacks nitro group; less stable |

Wirkmechanismus

The mechanism by which nitarsone exerts its effects involves the inhibition of certain enzymes and metabolic pathways in microorganisms. It targets the protozoan Histomonas meleagridis, which causes histomoniasis in poultry. By interfering with the metabolic processes of the protozoan, this compound prevents the disease and promotes the health and growth of poultry .

Vergleich Mit ähnlichen Verbindungen

Roxarsone: Another organoarsenic compound used in poultry feed.

Arsanilic Acid: Used as a feed additive with similar applications.

Carbarsone: Another arsenical compound used in veterinary medicine.

Comparison:

Uniqueness: Nitarsone is unique in its specific application for preventing histomoniasis in poultry. It has a distinct nitro group that differentiates it from other similar compounds.

Biologische Aktivität

Nitarsone, an organoarsenic compound, has been widely used in poultry production primarily to prevent blackhead disease caused by Histomonas meleagridis. This compound has also been associated with improving weight gain and feed efficiency in poultry. Despite its beneficial applications, the biological activity of this compound raises significant concerns regarding arsenic exposure and potential health risks for consumers.

- Chemical Formula : C₆H₆AsNO₅

- Molecular Weight : 247.0371 g/mol

- Synonyms : p-Nitrophenyl arsonic acid, Histostat

This compound functions as a veterinary drug that acts on protozoan parasites. It is believed to exert its effects through the disruption of cellular processes in Histomonas meleagridis, leading to reduced viability and reproduction of the pathogen. However, its breakdown products can contribute to arsenic accumulation in animal tissues, which poses risks to human health upon consumption.

Arsenic Accumulation

The use of this compound in poultry has been linked to increased levels of inorganic arsenic (iAs) in meat products. A study analyzing turkey meat found that samples from conventional producers using this compound had significantly higher mean levels of iAs and methylarsonate (MA) compared to antibiotic-free or organic meat sources. Specifically:

| Source Type | Mean iAs (μg/kg) | Mean MA (μg/kg) |

|---|---|---|

| Conventional (with this compound) | 0.64 | 5.27 |

| Conventional (without this compound) | 0.33 | 0.28 |

| Organic | 0.39 | 1.54 |

The highest concentrations were found in samples collected during months of increased this compound application, indicating a seasonal variation in arsenic levels due to agricultural practices .

Cancer Risk Assessment

The potential cancer risk associated with consuming this compound-treated turkey was estimated based on lifetime average daily exposure (LADD) calculations. Using data from the National Health and Nutrition Examination Survey (NHANES), researchers estimated that the use of this compound could result in an additional 3.1 cases of bladder or lung cancer per million consumers over a lifetime . This estimation underscores the importance of monitoring arsenic levels in poultry products.

Case Study: Turkey Meat Analysis

In a comprehensive study conducted in Turkey, researchers collected turkey samples from various producers to analyze arsenic species. The findings indicated a direct correlation between this compound usage and elevated arsenic levels in meat, particularly highlighting the risks posed to consumers who regularly consume poultry products treated with this compound .

Environmental Impact

This compound's extensive use has also resulted in environmental concerns, particularly regarding its persistence in aquatic systems. Research indicates that this compound can undergo anaerobic respiration, leading to increased arsenic levels in water bodies near poultry farms . This environmental contamination poses additional risks not only to wildlife but also to human populations relying on these water sources.

Anthelmintic Effects

A study exploring the anthelmintic effects of this compound demonstrated its efficacy against Ascaridia dissimilis infections in turkeys. The prophylactic treatment resulted in complete suppression of egg production by the parasites, indicating that while this compound is effective against certain pathogens, it simultaneously contributes to arsenic accumulation .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUFQLXAIUOWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60348-34-7 (di-hydrochloride salt) | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045007 | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-72-6 | |

| Record name | Nitarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 - 300 °C | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitarsone exert its antiprotozoal effect against Histomonas meleagridis?

A1: While the precise mechanism of action remains unclear, research suggests this compound targets Histomonas meleagridis through disruption of its metabolic processes. [] This disruption likely stems from the arsenic moiety, interfering with essential enzymes and pathways within the parasite. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H6AsNO6 and a molecular weight of 263.05 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and atomic fluorescence spectrometry (AFS) for identification and quantification. [, ]

Q4: Does this compound exhibit any catalytic properties?

A4: this compound is not primarily recognized for catalytic properties. Its primary application has been as an antiprotozoal agent in poultry production. [, ]

Q5: Have any computational studies been conducted on this compound?

A5: While computational studies specifically focusing on this compound are limited in the provided research, its structure and properties make it amenable to techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These approaches could potentially shed light on its interaction with biological targets and aid in the development of alternative compounds. []

Q6: What formulation strategies have been employed to deliver this compound in poultry feed?

A6: this compound is typically incorporated into poultry feed at specific concentrations. Research has focused on evaluating its efficacy at different dietary levels. [, , ]

Q7: What in vivo models have been used to evaluate the efficacy of this compound against histomonosis?

A7: Researchers have employed turkey poults as an in vivo model to assess the efficacy of this compound against histomonosis. [, , , , , , ] These studies typically involve challenging birds with Histomonas meleagridis and evaluating the effects of this compound on lesion development, mortality, and performance parameters.

Q8: Has resistance to this compound been observed in Histomonas meleagridis?

A8: Yes, studies have reported reduced sensitivity of Histomonas meleagridis to this compound both in vitro and in vivo. [, ] This emerging resistance underscores the need for alternative strategies to control histomonosis.

Q9: What are the potential toxicological concerns associated with this compound use?

A9: The primary concern with this compound is its potential to contribute to inorganic arsenic residues in poultry products. Inorganic arsenic is a known human carcinogen and has been linked to various adverse health effects. [, ]

A9: The provided research primarily focuses on this compound's use as an antiprotozoal agent in poultry and its environmental fate. These aspects require further investigation and are beyond the scope of the available data.

Q10: What analytical methods are commonly used to determine this compound residues in food and environmental samples?

A10: Researchers utilize a combination of techniques to detect and quantify this compound residues. These methods often involve extraction procedures followed by chromatographic separation and sensitive detection. Common techniques include:

- Solid-phase extraction (SPE): Used to isolate and concentrate this compound from complex matrices. [, ]

- High-performance liquid chromatography (HPLC): Separates this compound from other compounds based on its chemical properties. [, , , , ]

- Atomic fluorescence spectrometry (AFS): Provides highly sensitive and selective detection of arsenic species, including this compound. [, , , ]

- Mass spectrometry (MS): Confirms the identity and quantity of this compound based on its mass-to-charge ratio. [, , , , , ]

Q11: How does this compound impact the environment following its use in poultry production?

A11: this compound used in poultry production primarily enters the environment through poultry litter, which is often applied to agricultural fields as fertilizer. [, ] While fresh litter contains mostly this compound, it can degrade into inorganic arsenic in the soil, posing a risk to water resources. [, ] Runoff from fields amended with poultry litter can contaminate surface waters, potentially impacting aquatic ecosystems and drinking water sources. [, ]

Q12: How does the solubility of this compound in different solvents affect its extraction and analysis?

A12: While the research provided does not explicitly discuss this compound's solubility in various solvents, it does highlight the use of methanol and acidic aqueous solutions for extraction. [, ] Optimizing the extraction solvent based on this compound's solubility is crucial for efficient recovery and accurate analysis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound determination?

A13: Validation of analytical methods for this compound is crucial to ensure their reliability and accuracy. Key parameters considered during validation include:

- Linearity: The ability of the method to generate a linear response over a defined concentration range. [, ]

- Accuracy: The closeness of the measured values to the true value. [, ]

- Precision: The degree of agreement among repeated measurements. [, ]

- Specificity: The ability of the method to distinguish this compound from other compounds. [, ]

- Limit of detection (LOD) and limit of quantification (LOQ): The lowest concentrations at which this compound can be reliably detected and quantified, respectively. [, ]

Q14: What quality control measures are crucial during the production and use of this compound to ensure its safety and efficacy?

A14: While specific details are not explicitly outlined in the provided research, quality control measures during the production and use of this compound are essential. These measures may involve:

- Raw material testing: Ensuring the purity and quality of the starting materials used to manufacture this compound. []

- Process control: Monitoring and controlling critical parameters during the manufacturing process to maintain consistency. []

- Finished product testing: Verifying that the final product meets established specifications for identity, purity, potency, and stability. []

- Storage and handling: Establishing appropriate storage and handling conditions to maintain the quality of this compound throughout its shelf life. []

Q15: What are some potential alternatives to this compound for controlling histomonosis in poultry?

A15: The search for effective alternatives to this compound has intensified in light of its potential environmental and health concerns. Promising alternatives under investigation include:

- Probiotics: These beneficial bacteria can help maintain a healthy gut microbiome in poultry, potentially enhancing their resistance to infections. [] While not a direct replacement for this compound, probiotics may contribute to a holistic approach to managing histomonosis.

- Vaccines: Research on developing effective vaccines against histomonosis is ongoing. [, ] Experimental vaccines based on attenuated Histomonas meleagridis strains have shown promise in inducing protective immunity in turkeys. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.